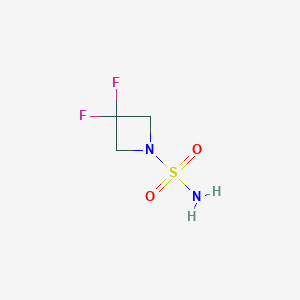
1-(3-Bromocyclopentyl)-3,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromocyclopentyl)-3,5-difluorobenzene” is a chemical compound that contains a benzene ring with two fluorine atoms and a bromocyclopentyl group attached to it . The presence of these functional groups may influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” would consist of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with two fluorine atoms and a bromocyclopentyl group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the halogens (bromine and fluorine) and the cyclopentyl group. Halogens are often involved in substitution reactions, where they are replaced by another atom or group of atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” would depend on its molecular structure. For example, the presence of the halogens might increase the compound’s density and boiling point compared to benzene .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
In analytical chemistry, “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” can serve as a precursor for synthesizing complex molecules used in chemical analysis. Its unique structure allows for the creation of derivatives that can act as markers or probes in chromatography and spectrometry, aiding in the identification and quantification of substances within a sample .
Fluorescent Sensors
The compound’s potential in developing fluorescent sensors is significant. By incorporating it into fluorescent dyes, researchers can design sensors that detect specific ions or molecules. These sensors are particularly useful in biological and chemical research for monitoring reactions and detecting the presence of various analytes .
Biological Research
“1-(3-Bromocyclopentyl)-3,5-difluorobenzene” is valuable in biological research, particularly in the synthesis of bioactive molecules. It can be used to create compounds that interact with biological targets, such as enzymes or receptors, which is crucial for understanding biological processes and developing new medications .
Drug Discovery
In drug discovery, this compound can be utilized to construct pharmacophores, which are essential for the development of new drugs. Its structure can be modified to enhance interaction with biological targets, improving the efficacy and selectivity of potential therapeutic agents .
Environmental Science
The environmental applications of “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” include its use as an intermediate in the synthesis of compounds that can degrade environmental pollutants. It can also be part of the formulation of agents used in environmental remediation processes to remove hazardous substances from ecosystems .
Material Science
Lastly, in material science, this compound can contribute to the development of new materials with specific properties. For example, it can be used in the synthesis of polymers or coatings with enhanced durability, resistance to chemicals, or other desirable physical properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromocyclopentyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-9-2-1-7(3-9)8-4-10(13)6-11(14)5-8/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIEFFMTXLZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC(=CC(=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)
![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)
![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)
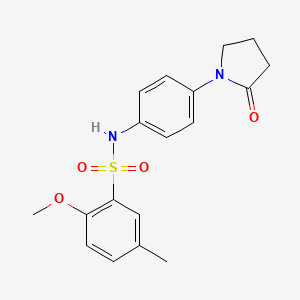
![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)
![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)
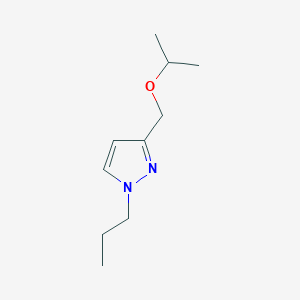
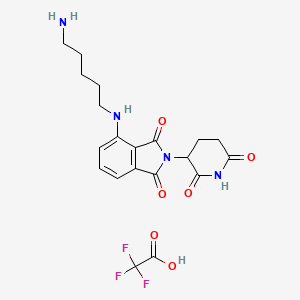
![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)
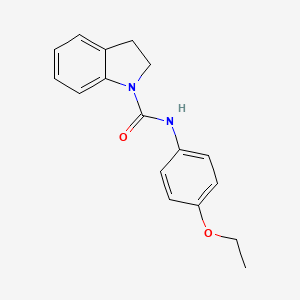
![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)
![7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849821.png)
